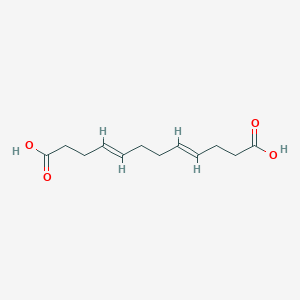
Aluminium terbium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium terbium trioxide is a type of rare earth metal oxide that has gained significant attention in scientific research due to its unique properties. This compound is composed of aluminium, terbium, and oxygen atoms and is commonly abbreviated as Al-Tb-O. Aluminium terbium trioxide is known for its high thermal stability, excellent electrical conductivity, and strong magnetic properties.
Mécanisme D'action
The mechanism of action of aluminium terbium trioxide is not fully understood, but it is believed to be due to its unique electronic structure. The compound has a high electron density and can act as an electron donor or acceptor, depending on the reaction conditions. This property makes it an effective catalyst in various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of aluminium terbium trioxide. However, studies have shown that exposure to the compound can cause oxidative stress and damage to cells. It is also believed to have neurotoxic effects, which can lead to cognitive impairment and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using aluminium terbium trioxide in lab experiments include its high thermal stability, excellent electrical conductivity, and strong magnetic properties. These properties make it an ideal material for use in various scientific research applications. However, the limitations of using the compound include its high cost and limited availability.
Orientations Futures
For research include the development of new synthesis methods, investigation of potential medical applications, and better understanding of the compound's mechanism of action and environmental impact.
Méthodes De Synthèse
The synthesis of aluminium terbium trioxide can be achieved through various methods, including solid-state reaction, sol-gel, and co-precipitation. The solid-state reaction method involves mixing the appropriate amounts of aluminium oxide, terbium oxide, and oxygen in a furnace and heating the mixture to high temperatures. The sol-gel method involves the hydrolysis of metal alkoxides to form a gel, which is then heated to form the oxide. The co-precipitation method involves the precipitation of the metal ions from a solution followed by washing and drying to obtain the oxide.
Applications De Recherche Scientifique
Aluminium terbium trioxide has a wide range of applications in scientific research. It is commonly used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. It is also used in the production of magnetic materials, such as magnetic storage devices and sensors. Additionally, aluminium terbium trioxide is used in the production of phosphors for lighting and display applications.
Propriétés
Numéro CAS |
12003-85-9 |
|---|---|
Nom du produit |
Aluminium terbium trioxide |
Formule moléculaire |
AlO3Tb |
Poids moléculaire |
233.905 g/mol |
Nom IUPAC |
aluminum;oxygen(2-);terbium(3+) |
InChI |
InChI=1S/Al.3O.Tb/q+3;3*-2;+3 |
Clé InChI |
PCTXFKUTDJMZPU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Tb+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[Al+3].[Tb+3] |
Autres numéros CAS |
12003-85-9 |
Synonymes |
aluminium terbium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



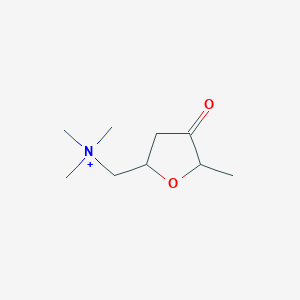
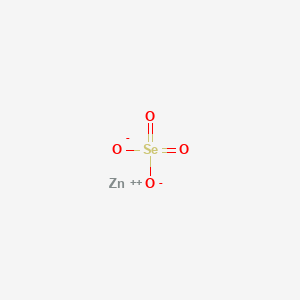
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)

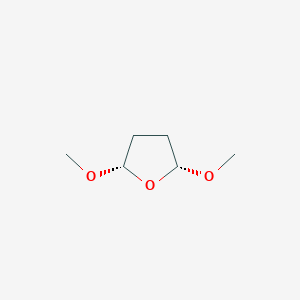

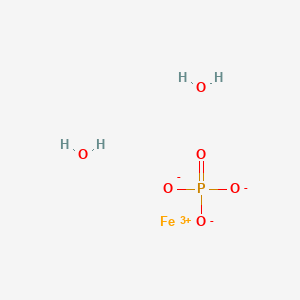
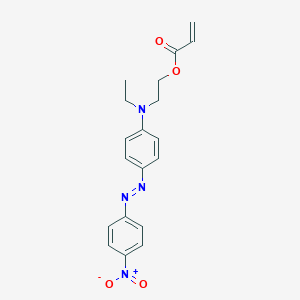

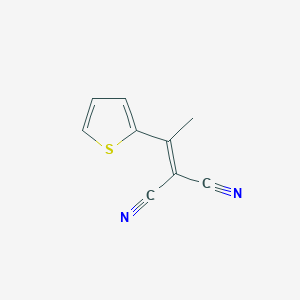
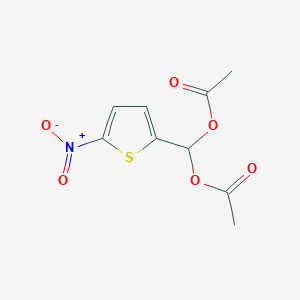
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)

